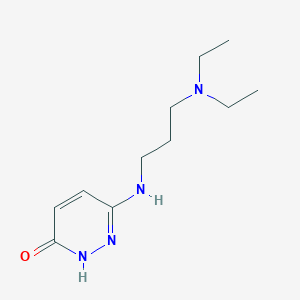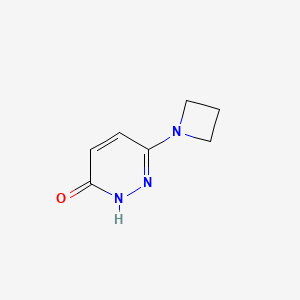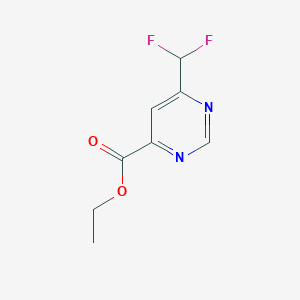
6-(Difluorometil)pirimidina-4-carboxilato de etilo
Descripción general
Descripción
Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C8H8F2N2O2 and its molecular weight is 202.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicina: Aplicaciones antivirales y anticancerígenas
6-(Difluorometil)pirimidina-4-carboxilato de etilo: ha mostrado promesa en el campo médico debido a su similitud estructural con la pirimidina, un componente central de los ácidos nucleicos. Sus derivados han sido estudiados por sus propiedades antivirales, particularmente en el tratamiento de enfermedades causadas por virus ARN . Además, se está explorando el potencial del compuesto en la terapia anticancerígena, con investigaciones que indican su efectividad en la inhibición del crecimiento de ciertas líneas celulares cancerosas .
Agricultura: Desarrollo de plaguicidas
En agricultura, This compound está siendo investigado por su uso en el desarrollo de nuevos plaguicidas. Su eficacia como fungicida y herbicida está bajo investigación, con el objetivo de mejorar la protección de los cultivos y el rendimiento .
Ciencia de los materiales: Síntesis de polímeros
Este compuesto también es significativo en la ciencia de los materiales, particularmente en la síntesis de polímeros especializados. Su incorporación en cadenas de polímeros puede potencialmente resultar en materiales con propiedades únicas como una mayor estabilidad térmica y resistencia química .
Ciencia ambiental: Degradación de contaminantes
Las aplicaciones ambientales de This compound incluyen su papel en la degradación de contaminantes. Los estudios están examinando su capacidad para descomponer productos químicos nocivos en el medio ambiente, reduciendo así la contaminación y su impacto en los ecosistemas .
Química analítica: Análisis químico
En química analítica, este compuesto se utiliza como patrón en varios análisis químicos. Su estructura y propiedades bien definidas lo convierten en una referencia ideal para calibrar instrumentos y validar métodos analíticos .
Bioquímica: Inhibición enzimática
Por último, en el campo de la bioquímica, This compound está siendo estudiado por su papel como inhibidor enzimático. Al unirse a enzimas específicas, puede regular las vías bioquímicas, lo cual es crucial para comprender los mecanismos de la enfermedad y desarrollar nuevos fármacos .
Mecanismo De Acción
Target of Action
Pyrimidine and its derivatives have been shown to have neuroprotective and anti-inflammatory activity, suggesting that the compound may interact with targets involved in these processes .
Mode of Action
It is known that pyrimidine derivatives can interact with their targets to induce changes that result in neuroprotective and anti-inflammatory effects .
Biochemical Pathways
It has been suggested that pyrimidine derivatives can inhibit endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
It has been suggested that pyrimidine derivatives can exhibit neuroprotective and anti-inflammatory properties . This suggests that the compound could potentially reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Análisis Bioquímico
Biochemical Properties
Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways. For instance, it has been observed to inhibit certain enzymes, thereby affecting the overall metabolic flux. Additionally, Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate interacts with proteins and other biomolecules, influencing their activity and stability .
Cellular Effects
The effects of Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate on cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of key signaling molecules, leading to changes in cellular responses. Furthermore, Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate can alter gene expression patterns, thereby impacting cellular functions and metabolic processes .
Molecular Mechanism
At the molecular level, Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate exerts its effects through specific binding interactions with biomolecules. It has been demonstrated to bind to active sites of enzymes, leading to inhibition or activation of their catalytic functions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the biochemical properties and potential therapeutic applications of Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity. These temporal effects are crucial for designing experiments and interpreting results in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as modulating enzyme activity and improving metabolic functions. At higher doses, Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Understanding the dosage effects is essential for determining the therapeutic potential and safety of this compound .
Transport and Distribution
The transport and distribution of Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate within cells and tissues are essential for its biochemical activity. This compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. Understanding the transport mechanisms is crucial for determining the bioavailability and therapeutic potential of Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate .
Propiedades
IUPAC Name |
ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2/c1-2-14-8(13)6-3-5(7(9)10)11-4-12-6/h3-4,7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYMFWBZIYRCSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


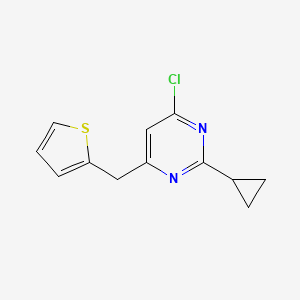
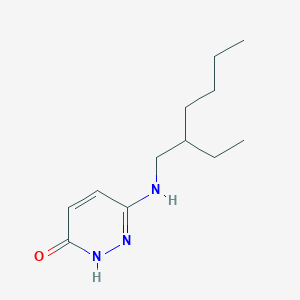
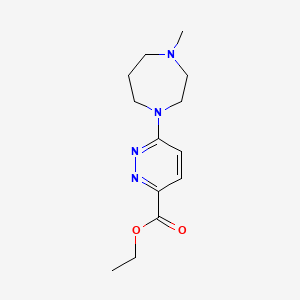
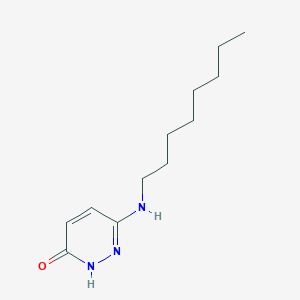
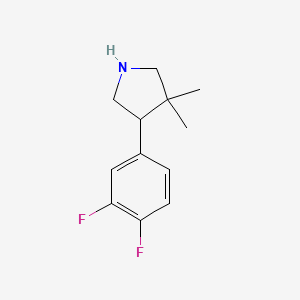
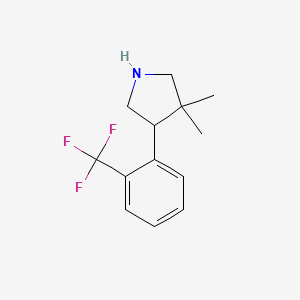
![(4,7-dihydro-5H-thieno[2,3-c]pyran-3-yl)methanamine hydrochloride](/img/structure/B1492161.png)



